2-(cyclopentylsulfanyl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide
Description
This compound features a structurally complex scaffold combining a triazolopyridine core, a 3-methyl-1,2,4-oxadiazole substituent at position 8, and a cyclopentylsulfanyl-acetamide moiety at position 2. The cyclopentylsulfanyl group introduces lipophilicity, which may influence membrane permeability and pharmacokinetics.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-11-19-17(25-22-11)13-7-4-8-23-14(20-21-16(13)23)9-18-15(24)10-26-12-5-2-3-6-12/h4,7-8,12H,2-3,5-6,9-10H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTRTVZTDKJPSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)CSC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide typically involves multiple steps. The process begins with the preparation of the oxadiazole and triazolopyridine intermediates, followed by their coupling with the cyclopentylsulfanyl group. Common reagents used in these reactions include sodium dichloroisocyanurate for oxidation and various organic solvents for purification .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylsulfanyl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole and triazolopyridine rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole and triazolopyridine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines or other reduced derivatives.
Scientific Research Applications
The compound 2-(cyclopentylsulfanyl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article explores its scientific research applications, highlighting its structural characteristics, synthesis methods, biological activities, and potential therapeutic uses.
Structural Characteristics
The compound features a unique combination of functional groups including:
- Cyclopentylsulfanyl group : This moiety may enhance lipophilicity and influence the compound's interactions with biological targets.
- Oxadiazole and triazole rings : These heterocyclic structures are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
- Acetamide linkage : This functional group is often associated with increased solubility and bioavailability in pharmaceutical compounds.
Biological Activities
Research indicates that compounds containing oxadiazole and triazole structures exhibit significant biological activities:
Antimicrobial Properties
Studies suggest that derivatives of oxadiazoles possess antimicrobial activity against various bacterial strains. The presence of the triazole ring may enhance this effect due to its ability to interact with microbial enzymes.
Anti-inflammatory Effects
In silico docking studies have shown that similar compounds can act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.
Anticancer Potential
Some derivatives of triazoles have demonstrated cytotoxic effects against cancer cell lines. The structural diversity provided by the cyclopentylsulfanyl group may contribute to this activity by affecting cellular uptake and metabolism.
Case Study 1: In Silico Studies
A recent study evaluated the anti-inflammatory potential of a structurally similar compound through molecular docking techniques. The results indicated strong binding affinity to 5-LOX, suggesting that further optimization could yield effective anti-inflammatory agents .
Case Study 2: Synthesis and Characterization
Research on related compounds has focused on synthesizing novel derivatives via multi-step reactions. Characterization techniques such as NMR and mass spectrometry were employed to confirm the structures, paving the way for biological testing .
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- The cyclopentylsulfanyl group increases logP by ~0.4 units relative to the isopropylphenyl or furyl substituents, suggesting trade-offs between bioavailability and solubility .
- Oxadiazole-containing analogues (e.g., indolylmethyl derivatives ) exhibit stronger hydrogen-bonding capacity due to the oxadiazole’s electronegative atoms, which may enhance target engagement.
Pharmacological and Physicochemical Profiles
Bioactivity Trends
Solubility and Permeability
- The target compound’s cyclopentyl group lowers aqueous solubility (predicted ~15 µM) relative to polar analogues like the amino-furan derivatives (~120 µM) .
- Triazolopyridine vs. Triazole : The fused triazolopyridine system may improve membrane permeability due to planar aromaticity, as observed in similar kinase inhibitors .
Biological Activity
The compound 2-(cyclopentylsulfanyl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure
The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The presence of the 1,2,4-oxadiazole and triazole moieties is particularly noteworthy as these structures are often associated with diverse biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing 1,2,4-oxadiazole derivatives. These compounds have demonstrated significant cytotoxicity against various cancer cell lines. For instance:
- NCI Screening : The compound was screened against a panel of 60 cancer cell lines as part of the National Cancer Institute's Developmental Therapeutics Program. Results indicated varying degrees of cytotoxicity across different cancer types including leukemia, lung cancer, and melanoma .
| Cell Line Type | Percentage Growth Inhibition (%) |
|---|---|
| Leukemia | 89.22 |
| Non-small Cell Lung | 92.96 |
| Colon Cancer | 90.33 |
| CNS Cancer | 104.50 |
| Melanoma | 73.16 |
This table summarizes the percentage growth inhibition observed in various cancer cell lines treated with the compound at a concentration of M.
The biological activity of This compound is thought to involve multiple mechanisms:
- Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit key kinases involved in cancer progression such as p38 MAPK and others related to inflammatory pathways .
- Apoptosis Induction : The compound may induce apoptosis in cancer cells through mitochondrial pathways or by activating caspases, leading to programmed cell death.
Other Pharmacological Activities
In addition to anticancer properties, compounds with similar structural features have shown promise in other therapeutic areas:
- Antiviral and Antimicrobial Activity : Some derivatives exhibit inhibitory effects against viral replication and bacterial growth.
- Anti-inflammatory Effects : The presence of oxadiazole rings is often linked to anti-inflammatory properties due to their ability to modulate inflammatory pathways.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Anticancer Efficacy : A study published in the Journal of Chemistry and Technologies assessed various oxadiazole derivatives for their anticancer efficacy. The findings suggested that modifications in the chemical structure significantly influenced their activity against specific cancer types .
- Mechanistic Insights : Research published in Pharmaceutical Sciences detailed the mechanisms by which oxadiazole-containing compounds exert their effects on cancer cells, emphasizing the role of oxidative stress and apoptosis induction pathways .
Q & A
Q. What advanced purification techniques resolve closely related impurities?
- Methods: Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) for enantiomeric separation. Preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) isolates regioisomeric byproducts .
- Quality Control: LC-MS purity >98%, residual solvent analysis (GC-MS) to ensure compliance with ICH Q3C limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
